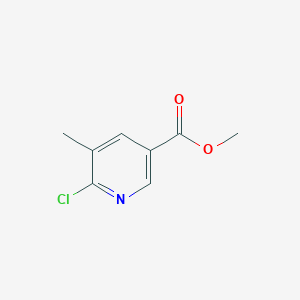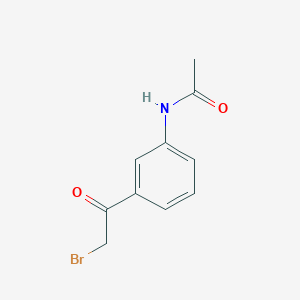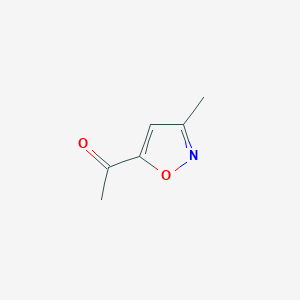
1-(3-Methylisoxazol-5-yl)ethanone
Vue d'ensemble
Description
1-(3-Methylisoxazol-5-yl)ethanone, also known as MIE, is a chemical compound with the molecular formula C6H7NO2. It is a yellowish liquid that is commonly used in scientific research for its unique properties. MIE is known for its ability to act as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mécanisme D'action
1-(3-Methylisoxazol-5-yl)ethanone acts as a reversible inhibitor of MAO-A, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, behavior, and cognitive function. 1-(3-Methylisoxazol-5-yl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3-Methylisoxazol-5-yl)ethanone are primarily related to its ability to inhibit MAO-A. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have a positive effect on mood, behavior, and cognitive function. 1-(3-Methylisoxazol-5-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methylisoxazol-5-yl)ethanone in lab experiments is its potent inhibitory effect on MAO-A, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. 1-(3-Methylisoxazol-5-yl)ethanone is also relatively easy to synthesize and has a high level of purity, which makes it suitable for use in a wide range of experiments. However, one of the limitations of using 1-(3-Methylisoxazol-5-yl)ethanone is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the effects of 1-(3-Methylisoxazol-5-yl)ethanone may vary depending on the dosage and duration of treatment, which should be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on 1-(3-Methylisoxazol-5-yl)ethanone. One area of interest is the potential therapeutic applications of 1-(3-Methylisoxazol-5-yl)ethanone in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the development of novel MAO-A inhibitors based on the structure of 1-(3-Methylisoxazol-5-yl)ethanone, which may have improved potency and selectivity. Further studies are also needed to explore the potential toxicity and side effects of 1-(3-Methylisoxazol-5-yl)ethanone, as well as its effects on other neurotransmitter systems and physiological processes. Overall, the unique properties of 1-(3-Methylisoxazol-5-yl)ethanone make it a promising compound for further research in the field of neuroscience and pharmacology.
Applications De Recherche Scientifique
1-(3-Methylisoxazol-5-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It is also used in the field of pharmacology to study the effects of MAO-A inhibition on neurotransmitter levels and behavior in animal models. 1-(3-Methylisoxazol-5-yl)ethanone has been found to be a potent inhibitor of MAO-A, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBMLOWIGFJSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514761 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylisoxazol-5-yl)ethanone | |
CAS RN |
55086-61-8 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)

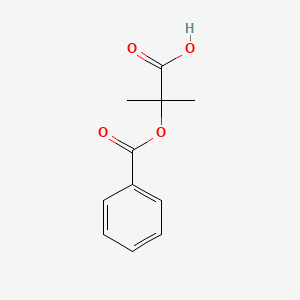
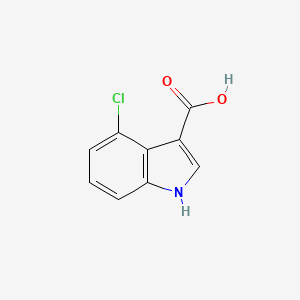
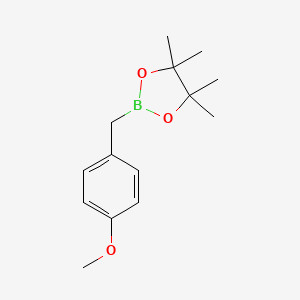
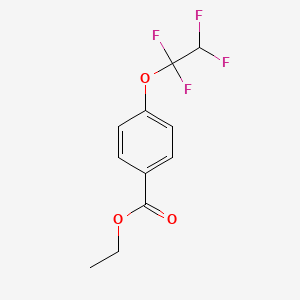

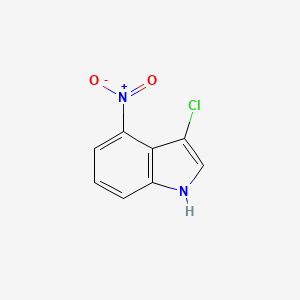
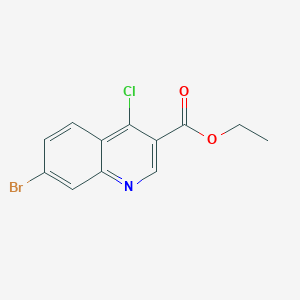
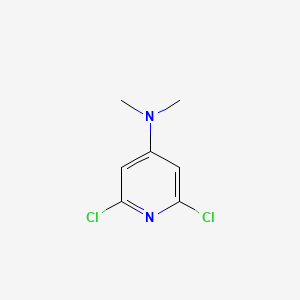
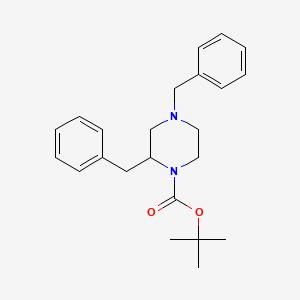
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
